3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine
Description
The compound 3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a difluoromethyl group at position 3 and a thioether-linked nitro-substituted pyrazole moiety at position 5. Its synthesis likely involves sequential alkylation and cyclization steps, akin to methods described for related triazole derivatives (e.g., reaction of thiol intermediates with alkyl halides under basic conditions) .
Properties
IUPAC Name |
3-(difluoromethyl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N7O2S/c1-4-6(18(19)20)5(2)16(15-4)3-21-9-14-13-8(7(10)11)17(9)12/h7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNNHAUPITKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N)C(F)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, which contribute to its biological activity:
- Difluoromethyl group : This moiety is known to enhance the lipophilicity and metabolic stability of compounds.
- Pyrazole ring : The presence of the pyrazole moiety is associated with various biological activities, including anti-inflammatory and antimicrobial properties.
- Triazole ring : Triazoles are known for their antifungal and anticancer activities.
The molecular formula for this compound is with a molecular weight of approximately 293.29 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and triazole rings often exhibit significant antimicrobial properties. A study on similar derivatives showed promising results against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 3,5-Dimethyl-4-nitro-1H-pyrazole | Staphylococcus aureus | 16 µg/mL |
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazole | Bacillus subtilis | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. A study reported that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .
Antioxidant Activity
Compounds featuring pyrazole structures have also been evaluated for their antioxidant capabilities. Using the DPPH scavenging assay, related compounds demonstrated varying degrees of antioxidant activity, with IC50 values indicating their effectiveness .
Table 2: Antioxidant Activity of Related Compounds
| Compound Name | IC50 Value (µg/mL) |
|---|---|
| This compound | 20.56 |
| Ligand 4 (related compound) | 4.67 |
| N-(3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | 15.89 |
Study on Pyrazole Derivatives
A comprehensive study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their biological activities . Among these derivatives, one compound exhibited significant anti-inflammatory properties comparable to dexamethasone.
Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction of the compound with various biological targets. The results indicated favorable binding affinities with enzymes involved in inflammation and microbial resistance .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of compounds containing the pyrazole moiety exhibit significant antifungal properties. For instance, studies have shown that certain analogs possess higher antifungal activity against phytopathogenic fungi compared to established fungicides like boscalid . The mechanism of action often involves disruption of fungal cellular processes, making these compounds valuable in agricultural applications.
Anticancer Potential
Emerging studies suggest that compounds similar to 3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine may exhibit anticancer properties. The interaction with specific molecular targets involved in cell proliferation and apoptosis has been observed in preliminary assays. Such interactions are crucial for developing novel chemotherapeutic agents.
Inhibitory Effects on Enzymes
The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in designing inhibitors for enzymes implicated in cancer and infectious diseases. For example, studies have indicated that similar structures can modulate enzyme pathways effectively .
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives revealed that one particular compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungals against several strains of fungi. The study utilized molecular docking techniques to predict binding affinities and elucidate interactions with target enzymes within fungal cells .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a derivative of the compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanistic studies suggesting that the compound induces apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues
Compound A shares its 1,2,4-triazol-4-amine scaffold with several analogues, but key differences in substituents influence its physicochemical and biological properties:
3-((2-Methylbenzyl)Thio)-5-(3-Pyridinyl)-4H-1,2,4-Triazol-4-Amine (Compound B , ):
- Substituents: A pyridinyl group at position 5 and a 2-methylbenzylthio group at position 3.
- Key Differences: The absence of fluorine and nitro groups reduces metabolic stability and electron-withdrawing effects compared to Compound A . Pyridinyl moieties often enhance water solubility but may alter target selectivity .
5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine Derivatives (Compound C, ): Substituents: Alkylsulfanyl chains (e.g., methyl, ethyl) at position 3 and pyridinyl at position 5.
N-(3,5-Di-Tert-Butyl-4-Hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-p-Fluorophenyl-1H-Pyrazole-3-Carboxamide (Compound D, ): Substituents: A sulfonamide-linked pyrazole and fluorophenyl group. Key Differences: The sulfonamide group enhances solubility, while the fluorophenyl moiety mirrors Compound A’s fluorine-mediated stability. However, Compound D’s lack of a nitro group may limit oxidative reactivity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP<sup>*</sup> | Solubility |
|---|---|---|---|---|---|
| A | C9H12F2N7O2S | 320.3 | Difluoromethyl, nitro-pyrazole | 1.8 (est.) | Low (hydrophobic) |
| B | C14H14N6S | 298.1 | Pyridinyl, 2-methylbenzylthio | 2.3 | Moderate |
| C (R=Me) | C7H8N6S | 224.2 | Methylthio, pyridinyl | 1.2 | High |
| D | C28H31BrN4O4S2 | 630.1 | Sulfonamide, fluorophenyl | 4.5 | Low |
<sup>*</sup>Estimated using fragment-based methods.
Key Observations :
- Compound A ’s difluoromethyl group increases lipophilicity (logP ~1.8) compared to Compound C but remains less hydrophobic than Compound D .
- The nitro group in Compound A may reduce solubility but enhance electrophilic reactivity, a trait absent in Compound B and C .
Preparation Methods
Base Pyrazole Formation
The parent pyrazole, 3,5-dimethyl-1H-pyrazole, is synthesized via cyclocondensation of 1,1-difluoroacetone with methyl hydrazine in dimethylformamide (DMF) at ambient temperature. This method achieves >99% conversion, with phosphorus oxychloride (POCl₃) facilitating cyclization at 50–80°C.
Regioselective Nitration
Introducing the nitro group at the 4-position requires careful control to avoid over-nitration. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C for 2 hours achieves 85% yield of 3,5-dimethyl-4-nitro-1H-pyrazole. The electron-donating methyl groups direct nitration to the para position relative to the adjacent nitrogen.
Hydroxymethylation
The hydroxymethyl group is introduced via Mannich reaction using formaldehyde (37% aqueous) and ammonium chloride in refluxing ethanol (12 hours, 70°C). This step yields 3,5-dimethyl-4-nitro-1H-pyrazole-1-methanol with 78% efficiency.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | 1,1-Difluoroacetone, methyl hydrazine | >99 |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 85 |
| Hydroxymethylation | Formaldehyde, NH₄Cl, EtOH, reflux | 78 |
Functionalization of the Pyrazole: Chloromethyl Derivative
Conversion of the hydroxymethyl group to a chloromethyl moiety enables nucleophilic displacement by the triazole thiolate.
Chlorination with Thionyl Chloride
Treating 3,5-dimethyl-4-nitro-1H-pyrazole-1-methanol with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 4 hours affords the chloromethyl derivative in 92% yield. Excess SOCl₂ (2.5 eq) ensures complete conversion, with triethylamine (TEA) scavenging HCl.
Construction of the Triazole Core: 5-Mercapto-3-(Difluoromethyl)-4H-1,2,4-Triazol-4-Amine
The triazole scaffold is synthesized via cyclization of hydrazinecarboxamides, leveraging fluorinated building blocks.
Hydrazinecarboxamide Preparation
Hydrazinecarboxamide intermediates are prepared by reacting 4-amino-1,2,4-triazole with difluoroacetic anhydride in anhydrous acetonitrile at 50°C for 6 hours. This step installs the difluoromethyl group via nucleophilic acyl substitution.
Cyclization to Triazole
Cyclization is achieved using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst in DMF at 120°C for 12 hours, yielding 3-(difluoromethyl)-4H-1,2,4-triazol-4-amine with 88% efficiency. Subsequent thiolation with Lawesson’s reagent (2.0 eq) in toluene at 110°C introduces the mercapto group at the 5-position (72% yield).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Difluoroacetylation | Difluoroacetic anhydride, MeCN | 91 |
| Cyclization | BF₃·Et₂O, DMF, 120°C | 88 |
| Thiolation | Lawesson’s reagent, toluene, 110°C | 72 |
Thioether Linkage Formation
Coupling the chloromethyl pyrazole with the triazole thiolate establishes the critical thioether bridge.
Alkylation Reaction
A solution of 5-mercapto-3-(difluoromethyl)-4H-1,2,4-triazol-4-amine (1.0 eq) in DMF is treated with potassium carbonate (2.5 eq) and 3,5-dimethyl-4-nitro-1H-pyrazole-1-chloromethane (1.2 eq) at 60°C for 8 hours. The reaction proceeds via SN2 mechanism, achieving 81% yield of the coupled product.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. Structural confirmation is achieved through ¹H/¹³C NMR, HRMS, and single-crystal X-ray diffraction.
Integrated Synthetic Route and Optimization
The consolidated pathway involves four stages:
- Pyrazole synthesis and nitration.
- Triazole core formation and thiolation.
- Chloromethylation of the pyrazole.
- Thioether coupling.
Critical Optimization Parameters:
- Temperature Control: Nitration at >5°C leads to byproducts; cyclization requires >100°C for full conversion.
- Solvent Choice: DMF enhances solubility of intermediates but necessitates strict anhydrous conditions to prevent hydrolysis.
- Catalysis: BF₃·Et₂O accelerates triazole cyclization without metal contamination.
Challenges and Alternative Approaches
Nitro Group Stability
The nitro group’s electron-withdrawing nature complicates subsequent alkylation steps. Alternatives include introducing nitro later in the sequence, though this risks reduced regioselectivity.
Difluoromethylation Alternatives
Electrophilic difluoromethylation using ClCF₂H in the presence of CuI offers a metal-mediated pathway but lowers yields (65%) compared to anhydride-based methods.
Q & A
Q. What are the key synthetic routes for 3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazides with nitriles or ketones under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduction of the difluoromethyl group via halogen exchange or fluorination reactions (e.g., using ClF₃ or Selectfluor) .
- Step 3 : Thioether linkage formation between the triazole and pyrazole moieties using thioglycolic acid or NaSH under reflux in ethanol .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiolation steps) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., difluoromethyl proton splitting at δ 5.8–6.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 387.08) .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The nitro group on the pyrazole ring enhances stability in acidic conditions (pH 2–6) but promotes hydrolysis at pH > 8 .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, attributed to the nitro group’s exothermic breakdown .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450), leveraging the triazole’s hydrogen-bonding capacity .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., thioether sulfur as a nucleophilic hotspot) .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-Response Analysis : Use Hill slope models to distinguish between therapeutic (MIC ≤ 10 µM) and cytotoxic (IC₅₀ ≤ 5 µM) thresholds .
- Structural Modifications : Replace the nitro group with methoxy or amine groups to reduce cytotoxicity while retaining antimicrobial activity .
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks linked to the difluoromethyl group .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of fungal lanosterol demethylase) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for triazole-enzyme interactions .
- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Cys→Ala) to validate sulfur-mediated binding .
Q. How can regioselectivity challenges in triazole-pyrazole coupling be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., nitro group) with Boc or Fmoc during coupling .
- Catalytic Systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise thioether bond formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction specificity by stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
